molecular formula C18H22N4S B216395 N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B216395
M. Wt: 326.5 g/mol
InChI Key: YGKCKCPMYRDCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinyl group and a dimethylphenyl group, along with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with the pyridinyl and dimethylphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the carbothioamide group can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions, developing novel therapeutic agents, and studying complex biological processes.

Properties

Molecular Formula

C18H22N4S

Molecular Weight

326.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C18H22N4S/c1-14-6-7-16(15(2)13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23)

InChI Key

YGKCKCPMYRDCTH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C

Origin of Product

United States

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